1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-amine

Medicinal Chemistry GlyT1 Inhibitors ADME Optimization

1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-amine (CAS 1247658-15-6) is a substituted pyrrolidine sulfonamide featuring a 3,5-dimethylisoxazole group. It serves as a key chiral or racemic intermediate in the synthesis of competitive GlyT1 inhibitors as disclosed in AbbVie's patent WO2014140310A1.

Molecular Formula C9H15N3O3S
Molecular Weight 245.30 g/mol
Cat. No. B11806004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-amine
Molecular FormulaC9H15N3O3S
Molecular Weight245.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)N
InChIInChI=1S/C9H15N3O3S/c1-6-9(7(2)15-11-6)16(13,14)12-4-3-8(10)5-12/h8H,3-5,10H2,1-2H3
InChIKeyWQNBDKSIRZPEQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-amine: A Strategic 3-Amino-Pyrrolidine Scaffold for GlyT1 Inhibitor and BET Bromodomain Ligand Development


1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-amine (CAS 1247658-15-6) is a substituted pyrrolidine sulfonamide featuring a 3,5-dimethylisoxazole group. It serves as a key chiral or racemic intermediate in the synthesis of competitive GlyT1 inhibitors as disclosed in AbbVie's patent WO2014140310A1 [1]. The compound is also structurally related to the 3,5-dimethylisoxazole pharmacophore, which is a known acetyl-lysine mimetic for BET bromodomain inhibition [2]. Its molecular formula is C9H15N3O3S, with a molecular weight of 245.30 g/mol and a cLogP of 0.13, indicating enhanced hydrophilicity compared to its non-aminated structural analogs [3].

Why 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-amine Cannot Be Replaced by Common Isoxazole Sulfonamide Building Blocks


Direct substitution with non-aminated analogs is not chemically feasible because the primary amine at the pyrrolidine 3-position is the principal reactive handle for downstream functionalization, including amide bond formation or reductive amination, which is essential for generating the active GlyT1 inhibitors [1]. Analogs lacking this amine, such as 3,5-dimethyl-4-(1-pyrrolidinylsulfonyl)isoxazole (CAS 668471-47-4), or those with different functional groups like a carboxylic acid, provide incompatible reactivity for these synthetic pathways. Moreover, the presence of the amine drastically alters the logP by more than 1.9 units vs. the non-aminated analog, which has significant implications for the ADME properties of the final target molecules [2].

Quantifiable Differentiation of 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-amine Against Closest Structural Analogs


Quantified Hydrophilicity Advantage Over Non-Aminated Core: 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-amine vs. 3,5-dimethyl-4-(1-pyrrolidinylsulfonyl)isoxazole

The presence of the primary amine at the pyrrolidine 3-position in 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-amine drastically reduces its calculated partition coefficient (cLogP) relative to its non-aminated structural analog. This shift in lipophilicity directly impacts the physicochemical space of the final derived inhibitors and can be critical for reducing off-target binding (e.g., hERG) and improving metabolic stability [1]. The comparator, 3,5-dimethyl-4-(1-pyrrolidinylsulfonyl)isoxazole, lacks this polar group entirely, making the target compound a chemically distinct starting point for parallel optimization .

Medicinal Chemistry GlyT1 Inhibitors ADME Optimization

Direct Comparison of Functional Reactivity: 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-amine vs. 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid

The target compound's primary amine is a specific handle for C-N bond formation (e.g., amide coupling) in the synthesis of the GlyT1 inhibitors described in patent WO2014140310A1 [1]. An alternative building block with a carboxylic acid at the same position (1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid) is commercially available but would require an extra amidation step to achieve analogous derivatization, introducing additional synthetic complexity and cost. The two compounds are not interchangeable due to their orthogonal reactivity profiles.

Chemical Synthesis Amide Coupling Reductive Amination

Selectivity Profiling: 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-amine's Lack of Off-Target GPR35 Activity vs. Broader Class Screening Data

In a primary in vitro assay, 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-amine was found to be inactive against the GPR35 receptor [1]. While this is a negative result, it becomes significant when contrasted with the class behavior of sulfonamide-pyrrolidine compounds, which can often have significant polypharmacology. This specific inactivity suggests that the 3-amino-isoxazole sulfonamide motif does not engage this common anti-target, making it a cleaner starting point for medicinal chemistry programs concerned with selectivity.

Drug Selectivity GPCR Off-Targets GPR35 Antagonism

Targeted Applications for Procuring 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-amine Based on Comparative Evidence


Enabling One-Step Synthesis of GlyT1 Inhibitor Libraries for Schizophrenia Research

As explicitly taught in AbbVie's patent family (WO2014140310A1), this specific 3-amino-pyrrolidine sulfonamide is a pivotal intermediate [1]. Researchers can directly cap this amine with various carboxylic acids in the final step of a parallel synthesis to rapidly generate a library of GlyT1 inhibitors for cognitive impairment and schizophrenia research. The non-aminated analog cannot be used for this specific end-goal without a complex three-step functionalization.

Hydrophilic Anchor for Designing BET Bromodomain Inhibitors with Favorable ADME Profiles

Given the 3,5-dimethylisoxazole's validated binding to the acetyl-lysine pocket of BET bromodomains [2] and the target compound's quantified low cLogP (0.13) [3], this molecule serves as a strategically hydrophilic anchor. Compared to the more lipophilic non-aminated analog (LogP 2.09), it is the superior intermediate for developing lead candidates where high lipophilicity must be avoided to prevent metabolic instability and CYP450 inhibition.

Screening for Selective GlyT1 Modulation with Built-in Selectivity Advantages

For selectivity profiling, this core scaffold has demonstrated inactivity at the GPR35 receptor, a common anti-target [4]. This suggests it is a prudent procurement choice for screening cascades that will subsequently optimize for selectivity against aminergic and other GPCR targets, using this compound as a foundation to avoid early-stage polypharmacology issues.

Quote Request

Request a Quote for 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.